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Desoxyrhaponticin

Cat. No.: B211215
M. Wt: 404.4 g/mol
InChI Key: MFMQRDLLSRLUJY-DXKBKAGUSA-N
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Description

Botanical Origin and Natural Occurrence of Desoxyrhaponticin

This compound is a phytochemical primarily isolated from the roots and rhizomes of various plant species belonging to the genus Rheum, commonly known as rhubarb. caringsunshine.comherbapol.pl It is a significant constituent of several rhubarb species, which are herbaceous perennial plants in the Polygonaceae family. wikipedia.org These plants are native to regions of Asia, particularly China and Tibet, and are also cultivated in Europe and North America. herbapol.plwikipedia.org

Specific species of Rheum that have been identified as sources of this compound include Rheum rhaponticum (false rhubarb or rhapontic rhubarb), Rheum rhabarbarum (garden rhubarb), Rheum undulatum, and Rheum tanguticum. caringsunshine.comnp-mrd.orgnih.govresearchgate.net The compound is also found in Rheum palmatum and Rheum australe. np-mrd.orgnih.gov In addition to the Rheum genus, this compound has been reported in other plants such as Veratrum dahuricum and Astragalus complanatus. np-mrd.org The concentration of this compound can vary between different species and even within different parts of the same plant, with the underground parts typically containing higher amounts. researchgate.net

Table 1: Botanical Sources of this compound

Genus Species Common Name Primary Plant Part
Rheum R. rhaponticum False Rhubarb Roots, Rhizomes
Rheum R. rhabarbarum Garden Rhubarb Roots, Rhizomes
Rheum R. undulatum --- Roots, Rhizomes
Rheum R. tanguticum --- Roots, Rhizomes
Rheum R. palmatum Chinese Rhubarb Roots, Rhizomes
Rheum R. australe Himalayan Rhubarb Roots, Rhizomes
Veratrum V. dahuricum --- ---
Astragalus A. complanatus --- ---

Structural Classification within Stilbene (B7821643) Glycosides

Chemically, this compound is classified as a stilbene glycoside. hmdb.ca Stilbenes are a class of phenolic compounds characterized by a C6-C2-C6 backbone, and they exist in two isomeric forms, cis-(Z) and trans-(E), with the trans-isomer being more stable and common. mdpi.com this compound belongs to a subgroup known as hydroxystilbenes, which are structurally related to resveratrol (B1683913). metagenicsinstitute.com

The structure of this compound consists of a stilbene skeleton to which a carbohydrate moiety is glycosidically linked. np-mrd.orghmdb.ca Specifically, it is 3,5-dihydroxy-4'-methoxystilbene 3-O-beta-D-glucoside. medchemexpress.com This means a glucose molecule is attached at the 3-position of the stilbene structure. This glycosidic linkage influences the compound's solubility and bioavailability.

Table 2: Chemical Classification of this compound

Chemical Class Super Class Sub Class Direct Parent
Phenylpropanoids and polyketides Stilbenes Stilbene glycosides Stilbene glycosides

Historical Context of Rheum Species in Traditional Medicine

The use of Rheum species, the primary source of this compound, has a long and well-documented history in traditional medicine systems, particularly in Traditional Chinese Medicine (TCM). caringsunshine.comherbapol.pl Records of rhubarb's medicinal use in China date back to as early as the 3rd century B.C. herbapol.pl In TCM, rhubarb, known as "Dà Huáng" (大黄), is considered a "cold" herb and has been traditionally used to "clear heat," promote detoxification, and support healthy circulation. caringsunshine.comwikipedia.org

Historically, the dried and powdered roots of rhubarb were primarily used as a purgative to treat constipation and other digestive ailments. johnogroat-journal.co.uk The therapeutic effect of rhubarb extract is dose-dependent; at low doses, it acts as a constipating agent due to the presence of tannins, while higher doses exhibit a laxative effect attributed to anthraquinones. herbapol.pl Beyond its gastrointestinal applications, rhubarb was also employed in traditional practices for its perceived anti-inflammatory, antioxidant, and antimicrobial properties. caringsunshine.comjohnogroat-journal.co.uk It was used to treat a wide range of conditions, including liver dysfunction, fever, and to stop bleeding. caringsunshine.comjohnogroat-journal.co.uk The plant's journey to Europe is believed to have occurred via the Silk Road, where it became a highly valued medicinal commodity. johnogroat-journal.co.uk

Overview of Contemporary Research Trajectories on this compound

Modern scientific research has begun to investigate the biochemical and pharmacological properties of this compound, moving from its traditional uses to evidence-based studies. A significant area of contemporary research focuses on its potential as an inhibitor of fatty acid synthase (FAS), an enzyme that is a target for cancer treatment. nih.gov Studies have shown that this compound can inhibit FAS activity and downregulate its expression in human breast cancer cells. nih.gov Furthermore, research has indicated that this compound can induce apoptosis (programmed cell death) in human cancer cells. nih.govselleckchem.com

Another research trajectory is its effect on glucose metabolism. This compound has been identified as a competitive inhibitor of glucose uptake in both in vitro and in vivo models, suggesting potential anti-diabetic effects. medchemexpress.comselleckchem.com

Additionally, in line with the traditional uses of rhubarb, the antioxidant and anti-inflammatory properties of this compound are being explored. caringsunshine.commetagenicsinstitute.com Phytochemical studies of stilbene derivatives, including this compound, have shown they can protect against oxidative damage by modulating cellular signaling pathways. metagenicsinstitute.com Research is also examining the synergistic effects of this compound with other compounds found in Rheum extracts. caringsunshine.com These contemporary research efforts aim to elucidate the mechanisms of action behind the observed biological activities of this compound and to validate its potential therapeutic applications.

Table 3: Contemporary Research Areas for this compound

Research Area Focus of Investigation Key Findings
Oncology Inhibition of Fatty Acid Synthase (FAS) Inhibits FAS activity and expression in cancer cells. nih.gov
Oncology Apoptosis Induction Induces programmed cell death in human cancer cells. nih.govselleckchem.com
Metabolic Disorders Glucose Uptake Inhibition Competitively inhibits glucose uptake, suggesting anti-diabetic potential. medchemexpress.comselleckchem.com
Oxidative Stress Antioxidant Activity Protects against oxidative damage by modulating cellular pathways. metagenicsinstitute.com
Inflammation Anti-inflammatory Properties Investigated for its potential to reduce inflammation. caringsunshine.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24O8 B211215 Desoxyrhaponticin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O8/c1-27-15-6-4-12(5-7-15)2-3-13-8-14(23)10-16(9-13)28-21-20(26)19(25)18(24)17(11-22)29-21/h2-10,17-26H,11H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMQRDLLSRLUJY-DXKBKAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Extraction, Isolation, and Synthetic Methodologies of Desoxyrhaponticin

Extraction Techniques from Natural Sources

Desoxyrhaponticin is predominantly isolated from the roots and rhizomes of Rheum species, including Rheum rhaponticum, Rheum tanguticum, and Rheum undulatum kirj.eetinkturenpresse.deresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.comnih.govnih.govresearchgate.net. The extraction process typically involves utilizing polar solvents to solubilize the stilbenoid compounds.

Common extraction solvents include methanol (B129727), ethanol (B145695), and their aqueous mixtures, with 70% ethanol and 80% methanol being frequently cited as effective kirj.eenih.govnih.govvbspu.ac.infoodandnutritionresearch.net. Traditional extraction methods such as maceration, percolation, and reflux extraction are employed to obtain crude extracts vbspu.ac.ine3s-conferences.org. Ultrasonic-assisted extraction is also utilized to enhance extraction efficiency and reduce processing time vbspu.ac.in.

Following initial extraction, purification and isolation of this compound from complex plant matrices are achieved through various chromatographic techniques. High-speed counter-current chromatography (HSCCC) has proven to be an efficient method for the preparative isolation of this compound, yielding high purity compounds nih.govgoogle.com. Other techniques like column chromatography and thin-layer chromatography (TLC) are also instrumental in separating and purifying this compound researchgate.netvbspu.ac.inresearchgate.net.

Table 1: Common Natural Sources and Extraction Solvents for this compound

Plant SpeciesPlant PartPrimary Extraction SolventsKey Isolation Techniques Mentioned
Rheum rhaponticumRoots, RhizomesMethanol, Ethanol, Aqueous Ethanol, Butanol fractionsHSCCC, Column Chromatography, TLC
Rheum tanguticumRoots, RhizomesMethanol, Ethanol, Aqueous Ethanol, Butanol fractionsHSCCC, Column Chromatography, TLC
Rheum undulatumRoots, RhizomesMethanol, Ethanol, Aqueous Ethanol, Butanol fractionsHSCCC, Column Chromatography, TLC
Rheum palmatumRoots, RhizomesMethanol, Ethanol, Aqueous Ethanol, Butanol fractionsHSCCC, Column Chromatography, TLC
Rheum rhabarbarumRoots, RhizomesMethanol, Ethanol, Aqueous Ethanol, Butanol fractionsHSCCC, Column Chromatography, TLC

Chemical Synthesis Approaches for this compound and its Derivatives

While extraction from natural sources is common, chemical synthesis offers an alternative route for obtaining this compound and its derivatives, particularly for research purposes where controlled quantities and purity are paramount. The aglycone of this compound, deoxyrhapontigenin (3,5-dihydroxy-4'-methoxystilbene), has been a target for total synthesis. A notable scalable total synthesis of deoxyrhapontigenin has been achieved starting from α-resorcylic acid, involving protection of phenolic groups and employing established stilbenoid synthesis methodologies such as Wittig or Heck reactions researchgate.net. This synthetic approach allows for the preparation of desoxyrhapontigenin and related stilbenoid structures, providing access to compounds for further biological investigation. The synthesis of derivatives and analogues also remains an active area to explore structure-activity relationships.

Advanced Analytical Characterization in Research

Confirming the identity, structure, and purity of this compound is critical in research. A suite of advanced analytical techniques is routinely employed for this purpose.

A combination of spectroscopic and chromatographic methods is essential for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with Diode Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD), is widely used for the quantitative analysis and purity assessment of this compound kirj.eetinkturenpresse.deresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netnih.govgoogle.comphytopurify.comresearchgate.netrsc.org. Techniques like Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provide higher resolution and sensitivity for both qualitative and quantitative analyses researchgate.netresearchgate.netnih.govresearchgate.netnih.gov. HPLC-DAD is frequently used to generate chromatographic fingerprints for distinguishing plant species or processing effects researchgate.netnih.govrsc.org. Purity levels of 95% to 99% are typically achieved and confirmed via HPLC phytopurify.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H NMR and ¹³C NMR, is indispensable for elucidating the molecular structure and confirming the identity of this compound nih.govresearchgate.netphytopurify.comscispace.comresearchgate.net. Quantitative NMR (qNMR) has also been employed to confirm purity, with studies reporting purities exceeding 98% researchgate.net. Techniques like DEPT and 2D NMR experiments can further aid in complete structural assignment bhu.ac.in.

Mass Spectrometry (MS): Mass spectrometry, including Electrospray Ionization Mass Spectrometry (ESI-MS), High-Resolution Mass Spectrometry (HRMS), and Gas Chromatography-Mass Spectrometry (GC-MS), is vital for determining the molecular weight and fragmentation patterns, thereby aiding in structural identification researchgate.netresearchgate.netnih.govresearchgate.netphytopurify.comresearchgate.netdoaj.orgplos.orgnih.govdntb.gov.ua. GC-MS is particularly useful for analyzing volatile components and confirming the presence of specific compounds within complex mixtures researchgate.netplos.orgnih.govdntb.gov.uascispace.comresearchgate.net.

Thin-Layer Chromatography (TLC): TLC serves as a rapid and cost-effective method for the qualitative analysis, separation, and preliminary identification of this compound, often used in conjunction with other techniques for method development and quality control nih.govresearchgate.netvbspu.ac.inresearchgate.netrsc.org.

Pharmacological Activities and Biological Effects of Desoxyrhaponticin

Antineoplastic and Apoptotic Potentials

Emerging research has highlighted the potential of desoxyrhaponticin as an agent in oncology, primarily through its effects on cancer cell metabolism and survival pathways.

Inhibition of Fatty Acid Synthase (FASN) Activity

Fatty acid synthase (FAS/FASN) is a key enzyme in the de novo synthesis of fatty acids. researchgate.netdovepress.com Its overexpression is a common feature in many human cancers, making it a potential target for cancer therapy. researchgate.netdovepress.comhku.hk this compound has been identified as a promising inhibitor of FASN. researchgate.nethku.hk Studies have shown that it can inhibit the intracellular activity of FASN in human breast cancer cells. researchgate.nethku.hk This inhibitory action disrupts the cancer cells' ability to produce the fatty acids necessary for forming cell membranes and maintaining energy balance, which is crucial for their rapid proliferation. researchgate.net

Other natural compounds that have been identified as FASN inhibitors include C75, rhaponticin, and α-mangostin. dovepress.comspandidos-publications.com

Induction of Programmed Cell Death (Apoptosis) in Cancer Cell Lines

A critical aspect of cancer therapy is the ability to induce programmed cell death, or apoptosis, in malignant cells. medchemexpress.com this compound has been demonstrated to induce apoptosis in human cancer cells. researchgate.nethku.hkcaringsunshine.comnih.gov Research on human breast cancer MCF-7 cells was reportedly the first to announce this apoptotic effect. researchgate.nethku.hk The mechanism of apoptosis induction was evaluated by observing the cleavage of Poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. researchgate.net The process of apoptosis is often regulated by a balance between pro-apoptotic proteins, like Bax, and anti-apoptotic proteins, such as Bcl-2. nih.govfoodandnutritionjournal.org The induction of apoptosis by various natural compounds often involves shifting this balance in favor of cell death. nih.govnih.gov

Table 1: Effect of this compound on Apoptosis in MCF-7 Cells This table summarizes the findings on apoptosis induction by this compound in a human breast cancer cell line.

Cell Line Method of Detection Observation Reference
MCF-7 PARP Cleavage Induction of apoptosis confirmed. researchgate.net
MCF-7 Annexin V/PI Staining Increased percentage of apoptotic cells. researchgate.net

Impact on Cancer Cell Proliferation and Viability

The inhibition of FASN and induction of apoptosis by this compound culminate in a significant impact on the proliferation and viability of cancer cells. researchgate.net Studies have shown that this compound inhibits the proliferation of human breast cancer cells in a dose-dependent manner. researchgate.net The viability of MCF-7 cells was assessed using the CCK-8 assay, which demonstrated a decrease in cell viability after treatment with varying concentrations of this compound for 24 and 48 hours. researchgate.net

Table 2: Effect of this compound on the Viability of MCF-7 Cancer Cells This interactive table shows the percentage of cell viability after treatment with different concentrations of this compound for 24 hours.

Concentration (µM) Cell Viability (%) Reference
12.5 >95% researchgate.net
25 ~95% researchgate.net
50 ~85% researchgate.net
100 ~60% researchgate.net
200 ~35% researchgate.net
400 <20% researchgate.net

In Vivo Anticancer Efficacy in Preclinical Models

While in vitro studies provide strong evidence for the anticancer potential of this compound, the evaluation of its efficacy in living organisms through preclinical models is crucial. foodandnutritionresearch.net Animal models, such as mouse xenografts where human tumor cells are implanted into immunocompromised mice, are standard for assessing the in vivo effects of potential cancer drugs. Although this compound has been noted to halt non-small cell lung cancer (NSCLC) in one instance, detailed public data from comprehensive in vivo studies, such as tumor growth inhibition in xenograft models, are not widely available in the reviewed literature. researchgate.net Therefore, while the in vitro findings are promising, further in vivo research is necessary to fully establish the anticancer efficacy of this compound.

Metabolic Regulation and Antidiabetic Effects

In addition to its anticancer properties, this compound has demonstrated significant effects on metabolic regulation, positioning it as a compound with potential antidiabetic applications. Its primary mechanism in this regard appears to be the inhibition of glucose transport.

Research has shown that this compound can inhibit glucose uptake in various models. Kinetic studies have identified it as a competitive inhibitor of this process. This inhibition has been observed in both the small intestine, which affects post-meal glucose absorption, and the kidney, which impacts glucose reabsorption back into the bloodstream.

In a study using a type 2 diabetic rat model, oral administration of this compound was found to significantly suppress the rise in blood glucose levels after a meal (postprandial hyperglycemia). This in vivo antidiabetic action is attributed, at least in part, to its dual role in inhibiting glucose transport in the intestine and kidneys. Furthermore, emerging research suggests that this compound may also improve glucose tolerance by modulating pathways such as the PPARγ pathway.

Table 3: Inhibitory Effects of this compound on Glucose Uptake This table presents the half-maximal inhibitory concentration (IC50) values of this compound on glucose uptake in different preclinical models.

Model System IC50 Value (µM) Reference
Rabbit Intestinal Membrane Vesicles 148.3
Rat Everted Gut Sleeves 30.9
Renal Membrane Vesicles (Normal Rats) 118.8
Renal Membrane Vesicles (Diabetic Rats) 115.7

Modulation of Glucose Uptake Mechanisms

This compound has been shown to modulate the uptake of glucose. nih.gov It acts as an inhibitor of glucose transport, a process by which glucose molecules are moved from the bloodstream into cells. wikipedia.org This inhibition occurs through interaction with specialized membrane proteins known as glucose transporters. nih.govwikipedia.org Studies have demonstrated that this compound can impede glucose uptake in both intestinal and kidney cells. nih.govhku.hk This activity is significant in understanding its effects on glucose metabolism. nih.gov

Competitive Inhibition of Intestinal and Renal Glucose Transport Systems

This compound acts as a competitive inhibitor of glucose uptake in both the intestine and the kidneys. nih.govchemfaces.com This means it competes with glucose to bind to transport systems, thereby reducing the amount of glucose absorbed. nih.gov Specifically, it has been shown to inhibit sodium-glucose cotransporters (SGLTs). nih.gov In vitro studies using rabbit intestinal membrane vesicles and rat everted gut sleeves have demonstrated this inhibitory effect, with IC50 values of 148.3 µM and 30.9 µM, respectively. selleckchem.combiocrick.comsmallmolecules.com The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biological process by half.

Research indicates that this compound's inhibitory action extends to the renal system. nih.govchemfaces.com In studies on renal membrane vesicles from both normal and diabetic rats, this compound reduced glucose uptake. nih.govchemfaces.com The IC50 values for this inhibition were 118.8 µM in normal rats and 115.7 µM in diabetic rats. nih.govmedchemexpress.com This suggests that the compound's ability to inhibit glucose reabsorption in the kidneys is not significantly affected by the diabetic state. nih.gov

SystemOrganismIC50 Value (µM)
Intestinal Membrane VesiclesRabbit148.3
Everted Gut SleevesRat30.9
Renal Membrane VesiclesNormal Rat118.8
Renal Membrane VesiclesDiabetic Rat115.7

Regulation of Postprandial Hyperglycemia in Diabetic Models

The inhibition of intestinal glucose transport by this compound has been shown to regulate postprandial hyperglycemia, the spike in blood glucose levels after a meal, in diabetic animal models. nih.govnih.gov In a study on type 2 diabetic rats, oral administration of this compound significantly suppressed the rise in blood glucose levels following a meal. nih.govchemfaces.com This effect is attributed to the compound's ability to block glucose transport in the small intestine, which in turn helps to control postprandial hyperglycemia. nih.govbiocrick.combiorbyt.com

Anti-inflammatory and Immunomodulatory Activities

Suppression of Pro-inflammatory Mediators (e.g., Nitric Oxide, Pro-inflammatory Cytokines)

This compound has demonstrated anti-inflammatory properties by suppressing the production of pro-inflammatory mediators. smolecule.comglpbio.comcaringsunshine.com In studies using stimulated immune cells, this compound has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines. smolecule.comnih.gov Cytokines are proteins that act as chemical messengers in the immune system, and pro-inflammatory cytokines specifically trigger and heighten inflammation. clevelandclinic.org The ability of this compound to reduce these mediators suggests its potential to modulate inflammatory responses. nih.gov Research on related stilbene (B7821643) compounds, such as rhaponticin, has also shown a significant decrease in the levels of nitric oxide and TNF-α in stimulated endothelial cells. researchgate.net

Pro-inflammatory MediatorEffect of this compound
Nitric Oxide (NO)Suppression of production smolecule.com
Pro-inflammatory CytokinesSuppression of production smolecule.com

Modulation of Macrophage Polarization and Activation States

Recent research indicates that this compound can influence the polarization of macrophages. researchgate.net Macrophages are versatile immune cells that can adopt different functional phenotypes, broadly categorized as pro-inflammatory M1 and anti-inflammatory M2 states. frontiersin.orgmdpi.com A study in 2024 revealed that this compound inhibits the M1 polarization of RAW264.7 macrophages, which are a cell line commonly used in immunological research. researchgate.net This effect was shown to occur through the PI3K/AKT/mTOR signaling pathway. researchgate.net By downregulating this pathway, this compound attenuates the pro-inflammatory M1 phenotype. researchgate.net This modulation of macrophage polarization highlights a key mechanism of its anti-inflammatory and immunomodulatory activity. researchgate.net

In Vivo Anti-inflammatory Efficacy in Inflammatory Disease Models

This compound has been investigated for its anti-inflammatory effects in various preclinical in vivo models that mimic human inflammatory diseases. These models are crucial for evaluating the therapeutic potential of compounds in a physiological context. Research indicates that the anti-inflammatory properties of this compound have been assessed in established models such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis and carrageenan-induced paw edema. mendeley.comsci-hub.secaringsunshine.com

The dextran sulfate sodium (DSS)-induced colitis model is a widely used method to study inflammatory bowel disease (IBD). medchemexpress.comnih.govnih.gov Administration of DSS in the drinking water of rodents disrupts the intestinal epithelial barrier, leading to the infiltration of luminal bacteria and antigens into the mucosa. medchemexpress.com This triggers a robust inflammatory response characterized by symptoms like diarrhea, rectal bleeding, weight loss, and colon shortening, which closely mimics human ulcerative colitis. medchemexpress.comnih.gov The model allows for the assessment of a compound's ability to mitigate these clinical signs and reduce histological damage, such as mucosal erosion, edema, and immune cell infiltration. medchemexpress.comsld.cu

Another common model, the carrageenan-induced paw edema test, is used to screen for acute anti-inflammatory activity. researchgate.netmdpi.com A subplantar injection of carrageenan into a rodent's paw induces a localized, acute, and well-characterized inflammatory response. researchgate.net The resulting edema (swelling), is a quantifiable parameter used to assess the efficacy of anti-inflammatory agents. researchgate.netwikipedia.org This response is biphasic, involving the release of early-phase mediators like histamine (B1213489) and serotonin, followed by a late phase mediated by prostaglandins (B1171923) and cytokines, where cyclooxygenase-2 (COX-2) plays a significant role. mdpi.com Studies in these models help to elucidate the potential of this compound to suppress inflammatory processes in vivo.

In Vivo ModelPrinciplePathological Features Mimicked
Dextran Sulfate Sodium (DSS)-Induced Colitis Chemical induction of intestinal epithelial damage, leading to loss of barrier function and subsequent inflammation.Ulcerative Colitis, Inflammatory Bowel Disease (IBD)
Carrageenan-Induced Paw Edema Injection of an irritant (carrageenan) to induce localized, acute inflammation and swelling.Acute inflammation, edema, and pain

Antioxidant Mechanisms

The antioxidant properties of this compound are a cornerstone of its pharmacological profile, contributing significantly to its other biological activities. These mechanisms involve the direct neutralization of harmful reactive species and the modulation of the body's own defense systems.

Free Radical Scavenging Activity

This compound, as a stilbene compound, demonstrates notable free radical scavenging activity. mdpi.comresearchgate.net Free radicals are highly reactive molecules with unpaired electrons that can damage cells by reacting with essential macromolecules like DNA, proteins, and lipids. caringsunshine.com The ability of an antioxidant to donate a hydrogen atom or an electron to a free radical stabilizes it and terminates the chain reaction of oxidative damage.

The scavenging potential of compounds like this compound is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. medchemexpress.com In the DPPH assay, the deep violet color of the stable DPPH radical becomes colorless or pale yellow upon receiving an electron or hydrogen atom from an antioxidant. sld.cu The ABTS assay involves the generation of a blue-green ABTS radical cation, which is decolorized in the presence of an antioxidant. sld.cu The results are often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the radicals, with a lower IC50 indicating higher antioxidant activity. researchgate.netresearchgate.netmdpi.com

AssayPrinciple of Action
DPPH Radical Scavenging A stable free radical, DPPH, accepts a hydrogen atom or electron from an antioxidant, causing a color change from violet to yellow, which is measured spectrophotometrically.
ABTS Radical Scavenging A pre-formed radical cation (ABTS•+) is reduced by an antioxidant, leading to a loss of its characteristic blue-green color, which is monitored to quantify scavenging activity.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a destructive process where free radicals attack lipids, particularly polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid degradation. caringsunshine.comnih.gov This process can severely compromise membrane integrity and function, and its end-products, such as malondialdehyde (MDA), are often used as biomarkers of oxidative stress and cellular damage. athenslab.grnih.govnih.gov

This compound has been shown to inhibit lipid peroxidation. mendeley.com This protective effect is typically quantified by measuring the reduction in MDA levels in biological samples. mendeley.com The most common method for this is the Thiobarbituric Acid Reactive Substances (TBARS) assay, where MDA reacts with thiobarbituric acid under high temperature and acidic conditions to form a pink-colored adduct that can be measured spectrophotometrically or fluorometrically. athenslab.grdojindo.com By reducing the formation of MDA, this compound helps to protect cell membranes from oxidative damage. mendeley.com

BiomarkerSignificanceMeasurement Method
Malondialdehyde (MDA) A major end-product of lipid peroxidation and a key indicator of oxidative damage to cellular lipids.Thiobarbituric Acid Reactive Substances (TBARS) Assay

Modulation of Endogenous Antioxidant Enzyme Systems

Beyond direct scavenging, this compound can also exert its antioxidant effects by modulating the body's innate antioxidant defense system. mendeley.commdpi.com This system includes a range of powerful enzymes that neutralize reactive oxygen species (ROS). Key enzymes in this defense network include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.commdpi.com

Research indicates that this compound can influence the activity of SOD and CAT. mendeley.comsci-hub.se SOD catalyzes the dismutation of the highly reactive superoxide anion (O₂⁻) into oxygen and the less reactive hydrogen peroxide (H₂O₂). mdpi.com CAT then acts to decompose hydrogen peroxide into harmless water and oxygen, preventing the formation of the highly damaging hydroxyl radical. mdpi.commdpi.com GPx also plays a crucial role in reducing hydrogen peroxide and organic hydroperoxides, using glutathione (GSH) as a reducing agent. wikipedia.orgfrontiersin.org The expression of many of these antioxidant enzymes is regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which is a master regulator of the antioxidant response. nih.govmdpi.comnih.gov The ability of this compound to modulate these enzymatic systems suggests a broader and more sustained antioxidant effect.

EnzymeFunction
Superoxide Dismutase (SOD) Converts superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂).
Catalase (CAT) Catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water (H₂O) and oxygen (O₂).
Glutathione Peroxidase (GPx) Reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using glutathione (GSH).

Neuroprotective Properties

Preclinical studies have highlighted the neuroprotective potential of this compound, suggesting its relevance for conditions involving neuronal damage and degeneration. caringsunshine.comresearchgate.net Its antioxidant and anti-inflammatory activities are thought to be key mechanisms underlying this protection. mdpi.com

Protection against Neurodegenerative Processes

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuron structure and function. nih.govmdpi.com Key pathological events include oxidative stress, neuroinflammation, and the aggregation of misfolded proteins, such as amyloid-beta (Aβ) in Alzheimer's disease. mdpi.comnih.govnih.gov

This compound has demonstrated protective effects in models relevant to neurodegeneration. sci-hub.semdpi.com A significant finding is its ability to inhibit the aggregation of Aβ peptides. mdpi.comresearchgate.net The "amyloid cascade hypothesis" posits that the accumulation of Aβ into oligomers and plaques is a central initiating event in Alzheimer's disease, leading to synaptic dysfunction, neuroinflammation, and neuronal death. mdpi.comnih.gov By interfering with this aggregation process, compounds like this compound can potentially halt or slow the progression of the disease. mdpi.comnih.govbiomolther.org Research has shown that this compound can inhibit Aβ fibrillation and even disaggregate pre-formed fibrils. mdpi.com Furthermore, its ability to protect neuronal cells from oxidative damage induced by agents like hydrogen peroxide reinforces its neuroprotective profile. mdpi.com

Neuroprotective MechanismRelevance to Neurodegeneration
Inhibition of Amyloid-Beta (Aβ) Aggregation Prevents the formation of toxic oligomers and plaques, a primary pathological hallmark of Alzheimer's disease. mdpi.comnih.govmdpi.com
Antioxidant Action Protects neurons from oxidative stress, a common factor contributing to neuronal damage in various neurodegenerative disorders. mdpi.com
Anti-inflammatory Action Mitigates neuroinflammation, a process involving the activation of brain immune cells like microglia that contributes to neuronal injury. mdpi.comnih.govmdpi.com

Potential Mechanisms in Neuronal Health and Function

This compound, a naturally occurring stilbene compound, has garnered scientific interest for its potential neuroprotective effects. caringsunshine.com Research suggests that its mechanisms in promoting neuronal health are multifaceted, primarily involving its antioxidant and anti-inflammatory properties. caringsunshine.comsmolecule.com

Antioxidant Activity : Modern research has begun to validate the traditional uses of plants containing this compound, particularly focusing on its antioxidant action. caringsunshine.com In vitro studies have shown that it can protect cells from oxidative stress, a key factor in the development of neurodegenerative conditions. caringsunshine.com This is achieved through its ability to scavenge free radicals, which can damage neuronal cells. smolecule.com

Anti-inflammatory Effects : The compound has been shown to suppress the production of inflammatory mediators in immune cells, such as nitric oxide and pro-inflammatory cytokines. smolecule.com Since neuroinflammation is a critical component in the progression of many neurodegenerative diseases, this anti-inflammatory action is a key area of investigation. smolecule.comresearchgate.net

Modulation of Cellular Pathways : Preliminary research indicates that this compound may protect against neurodegenerative diseases like Alzheimer's disease. smolecule.com While the precise mechanisms are still under investigation, its structural similarity to other bioactive stilbenes like resveratrol (B1683913) suggests it may influence various cellular signaling pathways involved in cell survival and function. caringsunshine.com

Effects on Bone Metabolism

The effects of this compound on bone metabolism are a promising area of research, with studies pointing towards its potential to enhance bone formation.

Stimulation of Osteoblast Activity in Bone Formation Processes

Osteoblasts are the specialized cells responsible for creating new bone tissue. nih.govclevelandclinic.org Research has shown that this compound can stimulate the activity of these cells. In vitro studies have demonstrated that this compound promotes the differentiation and function of osteoblasts, which are crucial steps in the bone formation process. smolecule.com This stimulation is a key factor in its potential role in promoting bone health. smolecule.com An extract containing this compound, along with other related compounds, was found to stimulate osteoblastogenesis, the process of creating new osteoblasts. researchgate.net

Potential for Osteogenic Applications in Research

The demonstrated ability of this compound to stimulate osteoblast activity suggests its potential for osteogenic (bone-forming) applications in research. smolecule.com Its capacity to promote the activity of bone-forming cells makes it a compound of interest for developing novel strategies in bone tissue engineering and for studying therapies for bone loss conditions like osteoporosis. nih.govmdpi.comupmcphysicianresources.com The stimulation of osteoblastogenesis by extracts containing this compound supports its exploration for therapeutic applications aimed at improving bone health. researchgate.net

Antimicrobial Activities

This compound has also been identified as having antimicrobial properties, showing efficacy against certain types of bacteria.

Efficacy Against Specific Microbial Strains (e.g., Gram-positive Bacteria)

Research has indicated that this compound demonstrates activity against Gram-positive bacteria. smolecule.com Gram-positive bacteria are a class of bacteria characterized by a thick peptidoglycan cell wall. nih.gov The compound's effectiveness against these strains suggests its potential as a selective antimicrobial agent. smolecule.comkoha-ptfs.co.ukfrontiersin.org Further studies on related plant extracts containing this compound have also tested their activity against various Gram-positive bacteria, including Bacillus and Staphylococcus species. scispace.com

Molecular Mechanisms and Cellular Signaling Pathways Modulated by Desoxyrhaponticin

Fatty Acid Synthase (FASN) Signaling in Cellular Homeostasis and Disease Progression

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. mdpi.com It catalyzes the production of palmitate from acetyl-CoA and malonyl-CoA. targetmol.com While its expression is typically low in normal adult tissues, it is significantly upregulated in many cancer cells to support the high demand for lipids required for membrane biogenesis, energy storage, and signaling molecule synthesis. mdpi.comresearchgate.net This makes FASN a prominent target in disease research. researchgate.net

Desoxyrhaponticin has been identified as a potent inhibitor of FASN. smolecule.comglpbio.cnadooq.comselleck.co.jp Research demonstrates that this compound can suppress the intracellular activity of FASN and also downregulate the expression of the FASN protein in cancer cells. targetmol.comresearchgate.net In studies using human breast cancer MCF-7 cells, treatment with this compound led to a dose-dependent reduction in FASN protein levels. researchgate.net By inhibiting FASN, this compound disrupts the production of fatty acids, which can lead to an apoptotic effect in human cancer cells. researchgate.netsmolecule.com These findings underscore the potential of this compound to influence disease progression by targeting FASN-dependent cellular metabolism. researchgate.net

Table 1: Effect of this compound on Fatty Acid Synthase (FASN)
Target Cell LineObserved EffectMechanismReference
Human Breast Cancer (MCF-7)Inhibition of cell growth and induction of apoptosis.Inhibits intracellular FASN activity and downregulates FASN protein expression. targetmol.comresearchgate.net

PI3K/AKT/mTOR Signaling Pathway Modulation

The Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that governs a wide range of cellular processes, including cell growth, survival, proliferation, and metabolism. mdpi.commdpi.com Dysregulation of this pathway is a hallmark of various diseases, including cancer and inflammatory disorders. mdpi.com

Recent studies have elucidated the anti-inflammatory properties of this compound through its modulation of the PI3K/AKT/mTOR pathway. researchgate.netdntb.gov.ua Macrophages, key players in the inflammatory response, can polarize into different phenotypes, with M1 macrophages being pro-inflammatory. researchgate.net Research has shown that this compound can inhibit the polarization of RAW264.7 macrophages into the M1 phenotype. researchgate.netdntb.gov.ua This effect is achieved by downregulating the activation of the PI3K/AKT/mTOR signaling pathway. researchgate.net Western blot analyses confirmed that pretreatment with this compound decreased the expression levels of key proteins in this pathway in M1 macrophages. researchgate.net These findings indicate that this compound exerts anti-inflammatory effects by suppressing this critical signaling cascade. researchgate.netdntb.gov.ua

Table 2: Modulation of PI3K/AKT/mTOR Pathway by this compound in Macrophages
Cell ModelTreatmentKey FindingReference
RAW264.7 MacrophagesThis compound pretreatment followed by LPS stimulation.Inhibits M1 macrophage polarization by downregulating the PI3K/AKT/mTOR pathway. researchgate.netdntb.gov.ua

Nrf2-mediated Heme Oxygenase-1 (HO-1) Expression Pathways

The Nuclear factor-erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the cellular antioxidant response. mdpi.comfrontiersin.org Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of numerous protective genes, including Heme Oxygenase-1 (HO-1). mdpi.com HO-1 is a potent anti-inflammatory and cytoprotective enzyme. frontiersin.orgnih.gov

Studies on desoxyrhapontigenin, the aglycone metabolite of this compound, have shown it to be a potent inducer of the Nrf2/HO-1 pathway. nih.govchemfaces.com In macrophage cell lines, desoxyrhapontigenin was found to reduce intracellular reactive oxygen species (ROS) and up-regulate the mRNA expression of antioxidant enzymes. nih.gov Further investigation confirmed that it promotes the DNA binding of Nrf2, leading to increased expression of HO-1. nih.gov Interestingly, the study also revealed that this induction of HO-1 is mediated through the PI3K/Akt pathway, as specific inhibitors of Akt reversed the effect. nih.gov This highlights a crucial link between the metabolic/inflammatory signaling of PI3K/Akt and the cytoprotective Nrf2/HO-1 antioxidant response.

Table 3: Effect of Desoxyrhapontigenin on the Nrf2/HO-1 Pathway
ParameterObserved EffectUnderlying MechanismReference
Intracellular ROSReducedAntioxidant activity nih.gov
Nrf2Increased DNA binding and expressionPromotes translocation to the nucleus nih.gov
HO-1Upregulated expressionMediated by Nrf2 activation via the PI3K/Akt pathway nih.gov

Interplay with Other Signal Transduction Cascades (e.g., MAPK, NF-κB, HIF-1α)

The cellular signaling network is complex, with significant crosstalk between different pathways. This compound's effects are not limited to a single cascade but involve interplay with other major signaling systems like Mitogen-Activated Protein Kinases (MAPK), Nuclear Factor-kappa B (NF-κB), and Hypoxia-Inducible Factor-1 alpha (HIF-1α).

NF-κB: The NF-κB family of transcription factors is a critical regulator of inflammation. frontiersin.org Desoxyrhapontigenin has been shown to reduce the expression of p65, a key subunit of NF-κB, in an in vivo model of lung inflammation. nih.gov This suggests that part of its anti-inflammatory effect is due to the suppression of the NF-κB pathway. The relationship between NF-κB and HIF-1α is often synergistic, with each promoting the other's activity under certain conditions like hypoxia and inflammation. frontiersin.orgdovepress.com

MAPK: The MAPK pathways (including ERK, p38, and JNK) are central to regulating cellular responses to a wide array of stimuli. frontiersin.org While this compound's primary effects on HO-1 induction appear to be PI3K/Akt-dependent rather than MAPK-dependent in some models, the MAPK and PI3K/Akt pathways are known to have intricate crosstalk. nih.gov Furthermore, MAPK signaling is a known activator of transcription factors like HIF-1α. dovepress.com

HIF-1α: HIF-1α is a master regulator of the cellular response to hypoxia and is also heavily involved in inflammation. dovepress.comnih.gov While direct studies on this compound's effect on HIF-1α are limited, its documented modulation of NF-κB and PI3K/Akt—both of which are upstream regulators of HIF-1α activity—strongly implies an indirect regulatory role. dovepress.comnih.gov For instance, by inhibiting NF-κB, this compound could potentially attenuate HIF-1α activation. dovepress.com

This interplay demonstrates that this compound can influence a broader cellular network than initially apparent, impacting inflammation, cellular stress responses, and metabolism through multiple interconnected points of control.

Structure Activity Relationship Sar Studies of Desoxyrhaponticin

Influence of Stilbene (B7821643) Backbone Structural Modifications on Biological Activity

The stilbene backbone, consisting of two aromatic rings linked by an ethylene bridge, is the fundamental pharmacophore of desoxyrhaponticin and is responsible for its diverse biological activities. While specific synthetic analogs of this compound are not extensively documented in the literature, general SAR principles for stilbenoids can be applied to understand how modifications to its aglycone, desoxyrhapontigenin (3,5-dihydroxy-4'-methoxystilbene), would likely impact its activity.

Key structural features of the stilbene backbone that are critical for biological activity include the number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic rings. These substituents influence the molecule's electronic properties, steric hindrance, and its ability to act as a hydrogen donor or acceptor, which are all vital for interactions with biological targets.

Hydroxyl Groups: The presence and location of hydroxyl groups are paramount for the antioxidant and anti-inflammatory properties of stilbenoids. For instance, the anti-inflammatory activity of desoxyrhapontigenin has been demonstrated through its ability to suppress NF-κB and MAPK signaling pathways. nih.gov The hydroxyl groups at positions 3 and 5 are thought to be crucial for this activity. It is generally observed in stilbenes that hydroxyl groups contribute to their antimicrobial activity. nih.gov

Methoxy Groups: The methoxy group at the 4'-position in desoxyrhapontigenin plays a significant role in modulating its lipophilicity and metabolic stability. Methylation of hydroxyl groups in stilbenes can enhance their oral bioavailability and absorption due to increased lipophilicity. mdpi.com This modification can also influence the specific biological activities. For example, studies on resveratrol (B1683913) derivatives have shown that methoxylation can enhance anticancer and anti-inflammatory effects. researchgate.net

Ethylene Bridge: The trans-configuration of the double bond in the ethylene bridge is generally more stable and biologically active than the cis-form. This configuration maintains a planar structure that is often optimal for receptor binding.

Systematic modification of the desoxyrhapontigenin backbone, such as altering the number or position of hydroxyl and methoxy groups, would be expected to produce a range of activities. The following table summarizes the anticipated effects based on general stilbenoid SAR studies.

Modification to Desoxyrhapontigenin BackbonePredicted Impact on Biological ActivityRationale
Addition of a hydroxyl group at the 3'-position (to form rhapontigenin)May alter receptor selectivity and potency.The additional hydroxyl group can form new hydrogen bonds with biological targets, potentially increasing or changing the biological effect.
Removal of the 4'-methoxy groupLikely to decrease metabolic stability and bioavailability.Methoxy groups protect against rapid metabolism, so their removal could lead to faster clearance.
Introduction of additional hydroxyl or methoxy groupsCould either increase or decrease activity depending on the position and the specific biological target.Additional substitutions can alter the electronic distribution and steric profile of the molecule, affecting its interaction with enzymes or receptors.
Halogenation of the aromatic ringsMay increase antimicrobial and anticancer activity.The introduction of halogen atoms can enhance the lipophilicity and electronic properties of the molecule, often leading to increased potency. nih.gov

Comparative Analysis with Related Stilbenoids (e.g., Rhaponticin, Desoxyrhapontigenin)

One area where these compounds have been directly compared is in their ability to inhibit fatty acid synthase (FAS), a potential target for cancer treatment. A study on human breast cancer cells showed that both this compound and rhaponticin could inhibit intracellular FAS activity and downregulate its expression. dntb.gov.uanih.gov This indicates that both glycosides possess anticancer potential through this mechanism.

Another important comparison is their interaction with estrogen receptors (ERs). The aglycones, desoxyrhapontigenin and rhapontigenin, have been shown to be selective estrogen receptor β (ERβ) agonists. nih.govnih.gov This activity is relevant for the treatment of menopausal symptoms. The following table provides a comparative summary of the estrogen receptor binding affinities for the aglycones.

CompoundTarget ReceptorIC₅₀ (µM)Relative Binding Affinity (Estradiol = 100%)ERβ/ERα Preference
Desoxyrhapontigenin ERα>100<0.0114
ERβ7.20.14
Rhapontigenin ERα>100<0.0133
ERβ3.00.33
Estradiol ERα0.0021001
ERβ0.002100

This data is derived from fluorescence polarization assays as reported in the literature. nih.govnih.gov

The data indicates that both aglycones have a weak binding affinity for estrogen receptors compared to estradiol, but they show a clear preference for ERβ over ERα. Rhapontigenin, with its additional hydroxyl group, exhibits a slightly higher binding affinity and selectivity for ERβ compared to desoxyrhapontigenin. This suggests that the 3'-hydroxyl group contributes positively to the interaction with ERβ.

Pharmacokinetic and Pharmacodynamic Considerations in Desoxyrhaponticin Preclinical Development

Absorption and Distribution Profiles

Preclinical studies have begun to elucidate the absorption characteristics of desoxyrhaponticin. Its permeability has been assessed using in vitro models, such as Caco-2 cell monolayers. This compound demonstrated high permeability (>200 nm/s) in the Caco-2 model, suggesting a favorable capacity for cellular transport dndi.orgresearchgate.net. However, the compound exhibits low aqueous solubility (10 μM) dndi.org, which can present challenges for oral absorption and may necessitate specific formulation strategies in preclinical and clinical development.

Table 1: Plasma Protein Binding of this compound

Species TestedPlasma Protein Binding (%)Reference
Various94 – 98 dndi.org

Metabolic Pathways and Metabolite Identification

The metabolic fate of this compound in biological systems is an important aspect of its preclinical evaluation. Studies have indicated that this compound is stable in vitro in liver microsomes and hepatocytes. Furthermore, no metabolites were detectable in the circulating plasma of dosed animals, suggesting a very slow or negligible metabolic transformation of the compound dndi.org. This stability implies that this compound may persist in the body for a considerable duration, potentially influencing its dosing regimen and efficacy.

Interestingly, some research suggests that rhaponticin, a related stilbene (B7821643) glycoside, may act as a pro-drug, yielding this compound through the elimination of a hydroxyl group. This observation implies that this compound itself might be a metabolite of rhaponticin, rather than undergoing extensive metabolism researchgate.net. To date, specific metabolites of this compound have not been identified in the available preclinical literature.

Elimination Characteristics

Specific data detailing the elimination routes and clearance rates of this compound from the body are limited in the current preclinical literature. The observed in vitro stability and lack of detectable metabolites in plasma dndi.org indirectly suggest a slow elimination process. However, without direct measurements of clearance, half-life, or excretion pathways (e.g., via urine, feces, or bile), a comprehensive understanding of its elimination characteristics remains incomplete. While allometric scaling of preclinical PK data has been used to predict a human half-life of approximately 20 hours dndi.org, this is a projection rather than a direct preclinical elimination parameter for this compound itself.

Bioavailability Assessment in Biological Systems

This compound is recognized as an orally administered drug medchemexpress.com. The assessment of its oral bioavailability in preclinical models is crucial for determining the extent to which it reaches systemic circulation after oral administration. Its low aqueous solubility (10 μM) dndi.org is a factor that could potentially limit oral absorption and, consequently, bioavailability.

Interaction Profiles with Biological Macromolecules and Other Agents

This compound exerts its pharmacological effects through interactions with various biological macromolecules and cellular targets. A primary mechanism of action involves the inhibition of fatty acid synthase (FASN), a key enzyme in fatty acid biosynthesis, which is implicated in cancer cell proliferation medchemexpress.comchemsrc.comsmolecule.comchemfaces.comglpbio.combiocrick.com. Additionally, this compound interacts with glucose transporters, inhibiting glucose uptake in both intestinal and renal membrane vesicles medchemexpress.comchemfaces.combiocrick.comresearchgate.netnih.govijbcp.com. This inhibition contributes to its potential anti-diabetic effects by reducing glucose absorption and reabsorption.

The compound also exhibits antioxidant activity through free radical scavenging and anti-inflammatory properties by modulating signaling pathways and reducing inflammatory cytokine expression biosynth.comvitabase.com. In vitro studies have shown that this compound stimulates osteoblast activity, suggesting a role in bone health smolecule.com. Furthermore, molecular docking and molecular dynamics simulations indicate that this compound can bind to interleukin 2 receptor subunit alpha (IL2Rα), suggesting a potential interaction with this receptor mdpi.com. Its high plasma protein binding (94–98%) also represents an interaction with biological macromolecules dndi.org. As a compound listed among sodium-glucose cotransporter 2 (SGLT2) inhibitors, this compound likely interacts with these transporters, contributing to its glucosuric effect ijbcp.com.

Table 2: Inhibition of Glucose Uptake by this compound (in vitro)

Biological SystemIC50 (μM)Reference
Rabbit intestinal membrane vesicles148.3 medchemexpress.comchemfaces.combiocrick.com
Rat everted intestinal cuffs/gut sleeves30.9 medchemexpress.comchemfaces.combiocrick.com
Renal membrane vesicles (normal rats)118.8 medchemexpress.combiocrick.com
Renal membrane vesicles (diabetic rats)115.7 medchemexpress.combiocrick.com

Compound List

this compound

Advanced Research Methodologies and Future Directions in Desoxyrhaponticin Studies

In Vitro Cellular and Biochemical Assays for Mechanistic Elucidation

In vitro assays are fundamental to understanding the molecular mechanisms of desoxyrhaponticin at a cellular level. These controlled laboratory experiments provide the foundational data needed to guide more complex in vivo studies.

Enzyme Inhibition Assays: A key mechanism identified for this compound is the inhibition of Fatty Acid Synthase (FAS), an enzyme overexpressed in many cancer cells. nih.gov Biochemical assays measuring FAS activity, typically by spectrophotometrically monitoring the rate of NADPH oxidation, have been employed to quantify the inhibitory effect of this compound. researchgate.net Such studies have demonstrated that this compound can directly inhibit FAS, suggesting a potential application in oncology. nih.gov

Cell Viability and Proliferation Assays: To assess the cytotoxic effects of this compound on cancer cells, researchers utilize assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govplos.org These colorimetric assays measure the metabolic activity of cells, which correlates with the number of viable cells. Studies using human breast cancer MCF-7 cells have shown that this compound can inhibit cell viability, providing evidence of its anti-proliferative properties. researchgate.net

Apoptosis Detection Assays: The induction of programmed cell death, or apoptosis, is a hallmark of many anticancer agents. The effect of this compound on apoptosis in cancer cells has been investigated for the first time, revealing its potential to trigger this pathway. nih.gov Standard assays to confirm apoptosis include Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. nih.gov Morphological changes characteristic of apoptosis, such as cell shrinkage and chromatin condensation, can be observed using microscopy. researchgate.net

Glucose Uptake Assays: this compound has been investigated for its potential antidiabetic actions by examining its effect on glucose transport. nih.gov In vitro models using rabbit intestinal membrane vesicles and rat everted gut sleeves have demonstrated that this compound competitively inhibits glucose uptake. nih.gov These assays measure the transport of radiolabeled or fluorescently tagged glucose analogues into vesicles or across tissue preparations, providing direct evidence of transport inhibition. nih.gov

Table 1: Summary of In Vitro Assays for this compound

Assay Type Cell/System Model Key Finding Reference
FAS Activity Assay Human Breast Cancer (MCF-7) Cells Inhibits intracellular FAS activity and downregulates FAS expression. nih.govresearchgate.net
Cell Viability Assay (CCK-8) Human Breast Cancer (MCF-7) Cells Reduces cell viability in a dose- and time-dependent manner. researchgate.net
Apoptosis Assay Human Breast Cancer (MCF-7) Cells Induces apoptosis. nih.gov
Glucose Uptake Assay Rabbit Intestinal Membrane Vesicles Competitively inhibits glucose uptake (IC50: 148.3 µM). nih.gov
Glucose Uptake Assay Rat Everted Gut Sleeves Competitively inhibits glucose uptake (IC50: 30.9 µM). nih.gov
Glucose Uptake Assay Rat Renal Membrane Vesicles Reduces glucose uptake in vesicles from both normal and diabetic rats. nih.gov

In Vivo Animal Models for Investigating Disease Pathologies

Animal models are indispensable for evaluating the physiological effects of this compound in a complex, living system, bridging the gap between in vitro findings and potential human applications.

Postmenopausal Osteoporosis Models: The ovariectomized (OVX) rat is the most widely accepted and utilized preclinical model for postmenopausal osteoporosis. nih.govenamine.netnih.gov This model mimics the estrogen deficiency that occurs after menopause, leading to significant bone loss and changes in bone microarchitecture. nih.govmdpi.com The OVX rat model is used to test the efficacy of compounds like this compound in preventing bone loss. Key endpoints in these studies include measuring bone mineral density (BMD), analyzing bone microarchitecture via micro-computed tomography (µCT), and assessing bone turnover markers in serum. plos.org

Type 2 Diabetes Models: To investigate the in vivo antidiabetic action of this compound, researchers have used a neonatal streptozotocin (STZ)-induced rat model of type 2 diabetes. nih.gov This model simulates the condition of non-insulin-dependent diabetes. In these studies, oral administration of this compound was shown to significantly suppress postprandial hyperglycemia, corroborating the in vitro findings of glucose uptake inhibition. nih.gov

Metabolic Syndrome Models: While specific studies on this compound are emerging, various animal models of metabolic syndrome are relevant for future investigations, given the compound's effects on glucose metabolism. These models often involve dietary manipulation, such as feeding rodents a high-fat or high-fructose diet to induce obesity, insulin resistance, dyslipidemia, and hypertension. d-nb.infonih.govnih.gov Genetic models, such as the Zucker fatty rat, which has a mutation in the leptin receptor gene, are also used to study obesity and its metabolic consequences. mdpi.com These models provide a platform to explore the broader metabolic effects of this compound.

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

Omics technologies offer a holistic, high-throughput approach to understanding the biological impact of this compound by simultaneously measuring entire sets of molecules like genes, proteins, or metabolites.

Transcriptomics: Transcriptome analysis, primarily through RNA sequencing (RNA-Seq), allows for the comprehensive profiling of gene expression in response to a specific treatment. frontiersin.orgnih.gov While direct transcriptomic studies on cells treated with pure this compound are a future direction, related research on its source, the Rheum genus, has utilized this technology. nih.gov For instance, combined transcriptome and metabolome analysis of Rheum species has been used to identify differentially expressed genes involved in the biosynthetic pathways of secondary metabolites, including stilbenes. nih.gov In the future, treating cell models (e.g., MCF-7 cells) with this compound and performing RNA-Seq could reveal the full spectrum of gene regulatory networks it affects, providing unbiased insights into its mechanism of action. researchgate.net

Proteomics: Proteomics involves the large-scale study of proteins, their structures, and their functions. This technology could be applied to identify the protein targets of this compound or to understand how it alters cellular protein expression. For example, after treating cancer cells with this compound, changes in the proteome could be analyzed using mass spectrometry-based techniques to identify up- or down-regulated proteins, offering clues to the pathways involved in its cytotoxic effects.

Metabolomics: Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—specifically, the study of their small-molecule metabolite profiles. mdpi.com Given this compound's known effects on FAS and glucose uptake, metabolomics is a particularly powerful tool. nih.govnih.gov Untargeted metabolomic analysis of cells or biofluids from animal models treated with this compound could reveal comprehensive shifts in metabolic pathways. For example, studies using other FAS inhibitors have employed metabolomics to uncover how cancer cells adapt their metabolism, revealing changes in fatty acid, polyamine, and energy metabolism pathways. mdpi.com A similar approach for this compound could elucidate its broader impact on cellular metabolism and identify potential biomarkers of its activity. mdpi.com

Computational Chemistry and Molecular Docking Simulations for Target Identification

Computational methods are increasingly used in the early stages of drug discovery to predict how a compound might interact with specific protein targets, thereby saving time and resources.

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dovepress.com It is used to forecast the binding affinity and interaction of a ligand, such as this compound, with the active site of a target protein. A study investigating the potential of stilbenes to act as inhibitors of the Interleukin-2 receptor alpha (IL2Rα), a target in immune response modulation, performed molecular docking simulations with this compound. nih.govresearchgate.net The results predicted that this compound could bind stably within the active site of IL2Rα, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov

Binding Free Energy Analysis: Following docking, molecular dynamics simulations can be used to calculate the binding free energy, which provides a more accurate estimate of the binding affinity between the ligand and the protein. nih.gov For the this compound-IL2Rα complex, the average binding free energy was calculated to be -64.768 ± 16.680 kJ/mol, indicating a potentially strong and stable interaction. nih.gov These in silico findings provide a strong rationale for pursuing experimental validation of IL2Rα as a molecular target of this compound.

Table 2: Molecular Docking Simulation of this compound with IL2Rα

Parameter Result Interacting Residues Reference
Binding Free Energy -64.768 ± 16.680 kJ/mol Hydrogen Bonds: Asp6, His120, Phe121 nih.gov
π-Interactions: Asp5, Pro7, Phe15, Ile118 nih.gov
Van der Waals: Leu2, Cys3, Glu116, Arg117, Tyr119 nih.gov

Integration of Nanotechnology and Advanced Drug Delivery Systems for this compound

A significant challenge for many natural polyphenolic compounds, including stilbenes, is their low water solubility and poor bioavailability, which can limit their therapeutic potential. Nanotechnology offers promising strategies to overcome these limitations.

Advanced drug delivery systems, such as nanoparticles, liposomes, and micelles, can encapsulate hydrophobic compounds like this compound, improving their solubility, stability, and pharmacokinetic profiles. While specific research on this compound nanoformulations is a key area for future work, the principles have been widely established. Encapsulating this compound in a nano-carrier could enhance its circulation time in the bloodstream, protect it from rapid metabolism, and potentially enable targeted delivery to specific tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. This would be a critical step in translating its in vitro activities into effective in vivo outcomes.

Exploration of Combination Therapies with Conventional Therapeutic Agents

Combination therapy, where two or more drugs are used together, is a cornerstone of treatment for complex diseases like cancer. nih.govnih.gov The rationale is to target multiple pathways simultaneously, enhance efficacy, and overcome or prevent drug resistance.

The known mechanisms of this compound provide a strong basis for exploring its use in combination regimens. For example, its ability to inhibit FAS suggests a potential synergistic effect with conventional chemotherapy agents. nih.gov Cancer cells often rely on de novo fatty acid synthesis for membrane production and signaling; inhibiting this pathway with this compound could sensitize them to other drugs that target different aspects of cell survival or proliferation. Studies combining other FAS inhibitors with chemotherapy have shown promise, providing a rationale for future preclinical studies investigating this compound in combination with standard-of-care anticancer drugs. nih.govmdpi.com

Translational Research Challenges and Opportunities for Clinical Advancement

Translating a promising natural compound like this compound from preclinical research to clinical application is a complex process fraught with challenges.

Challenges: Key hurdles include issues of bioavailability and pharmacokinetics. The body may rapidly metabolize and clear the compound, preventing it from reaching therapeutic concentrations at the target site. Another challenge is the standardization of natural product extracts and the large-scale, cost-effective synthesis or purification of the active compound. Furthermore, navigating the complex regulatory pathways for drug approval requires extensive data that can be difficult to generate for natural products. Bridging the gap between positive results in animal models and demonstrating efficacy in human clinical trials remains a significant barrier for nearly all novel therapeutic agents.

Opportunities: Despite the challenges, this compound presents unique opportunities. Its multiple potential mechanisms of action, including FAS inhibition and glucose uptake modulation, suggest it could be relevant for several diseases, from cancer to metabolic disorders. nih.govnih.gov As a natural compound, it may offer a favorable profile compared to some synthetic drugs. The advancement of technologies discussed herein—such as nanotechnology for improved delivery and omics for biomarker discovery—provides powerful new tools to overcome traditional challenges. Further research focused on optimizing its delivery, confirming its molecular targets, and exploring synergistic combinations will be critical for realizing the clinical potential of this compound.

Q & A

Q. What are the primary biochemical targets and mechanisms of action of Desoxyrhaponticin in metabolic and oncological research?

this compound exhibits dual mechanisms: (1) inhibition of fatty acid synthase (FASN), an enzyme critical for lipid biosynthesis in cancer cells, and (2) suppression of glucose uptake via sodium-glucose cotransporters (SGLTs) in intestinal and renal tissues. FASN inhibition disrupts de novo lipogenesis, inducing apoptosis in human cancer cells (e.g., MCF-7 breast cancer cells) . Its anti-diabetic action is attributed to competitive inhibition of glucose transport, demonstrated using rat everted gut sleeves and brush border membrane vesicles . Methodologically, FASN activity is quantified via IC50 assays (e.g., recombinant human FASN IC50 = 213 nM), while glucose uptake is measured using radiolabeled [14C] D-glucose and [3H] L-glucose to differentiate passive and carrier-mediated transport .

Q. Which experimental models are commonly used to study this compound’s anti-diabetic and anti-cancer effects?

  • In vitro : Human cancer cell lines (e.g., MCF-7) for FASN inhibition studies, coupled with apoptosis assays (Annexin V/PI staining) . For glucose uptake, rabbit intestinal membrane vesicles and Caco-2 cell monolayers are employed to model SGLT1/2 activity .
  • In vivo : Diabetic rodent models (e.g., streptozotocin-induced rats) for oral glucose tolerance tests (OGTTs) to evaluate acute glucose-lowering effects . Tumor xenograft models assess FASN-driven oncogenicity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on this compound’s dual roles in cancer apoptosis and glucose metabolism?

Contradictions arise from tissue-specific FASN expression and differential SGLT isoform sensitivity. To address this:

  • Dose-response profiling : Use gradient concentrations (0.1–100 µM) to identify context-dependent effects. Low doses may preferentially target glucose transporters, while higher doses induce FASN-driven apoptosis .
  • Gene knockout models : CRISPR/Cas9-mediated deletion of FASN or SGLT1/2 in cell lines can isolate mechanistic contributions .
  • Temporal analysis : Track time-dependent changes in metabolic pathways (e.g., AMPK activation vs. FASN suppression) via Western blotting or metabolomics .

Q. What methodological considerations are critical for quantifying this compound’s inhibitory kinetics in glucose transport studies?

  • Lineweaver-Burk plots : Used to determine inhibition type (competitive vs. non-competitive). For example, this compound shows mixed inhibition in intestinal glucose uptake, with Km and Vmax alterations .
  • Tissue specificity : Rat jejunal sleeves (proximal intestine) exhibit higher SGLT1 activity than ileal segments, requiring regional dissection in ex vivo studies .
  • Passive diffusion correction : Co-incubation with non-metabolizable tracers (e.g., [3H] L-glucose) accounts for paracellular uptake, ensuring accurate carrier-mediated transport calculations .

Q. How can researchers integrate multi-omics approaches to elucidate this compound’s pleiotropic effects?

  • Transcriptomics : RNA-seq of treated cancer cells to identify FASN-regulated genes (e.g., ACC, ACLY) and apoptosis markers (e.g., BAX, BCL-2) .
  • Metabolomics : LC-MS profiling of lipid species (e.g., palmitate) in FASN-inhibited cells validates on-target effects .
  • Pharmacokinetics : LC-MS/MS quantifies this compound bioavailability in plasma and tissues, correlating with pharmacodynamic outcomes .

Methodological Best Practices

Q. What validation steps are essential for confirming this compound’s purity and structural integrity in experimental setups?

  • Chromatographic purity : HPLC with UV detection (λ = 280 nm for stilbenes) ensures ≥98% purity, as per supplier specifications .
  • Mass spectrometry : Exact mass confirmation (m/z 404.1518 for [M+H]+) via HRMS validates molecular identity .
  • NMR spectroscopy : 1H/13C NMR compares isolated compounds with published spectra (e.g., glycosidic proton signals at δ 4.8–5.2 ppm) .

Q. How should researchers address batch-to-batch variability in natural product-derived this compound?

  • Source standardization : Use authenticated plant material (e.g., Rheum tanguticum) and document extraction protocols (e.g., ethanol/water ratio, column chromatography steps) .
  • Bioactivity normalization : Calibrate batches using FASN inhibition IC50 values or glucose uptake EC50 in reference assays .

Data Interpretation and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-dependent effects in this compound studies?

  • Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC50/IC50 .
  • Multiplicity correction : Apply Benjamini-Hochberg adjustments for omics datasets to control false discovery rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.